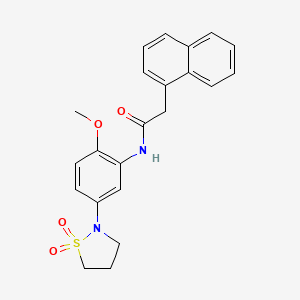

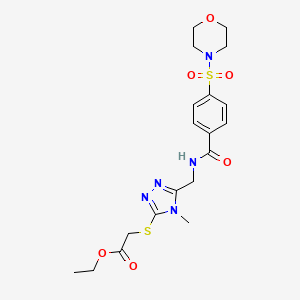

(3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid, also known as BOIC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BOIC is a bicyclic organic compound that belongs to the class of isoindoline carboxylic acids.

Scientific Research Applications

Enantiopure Derivative Synthesis

- A study describes high-yielding and selective alkylations of a protected derivative of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, leading to the preparation of enantiopure alpha-substituted derivatives. These derivatives are suitable for incorporation into peptides (Sayago et al., 2009).

Methodology for Activation of Carboxylic Acids

- Research demonstrates a method for activating hydroxy-substituted carboxylic acids without prior protection of hydroxy substituents using benzotriazole chemistry. This facilitates high-yielding synthesis of hydroxy carboxamides and esters (Katritzky et al., 2006).

HPLC Resolution of Amino Acids

- A racemic precursor of the proline analogue (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) was synthesized and subjected to HPLC resolution, yielding enantiomerically pure forms of the amino acid, useful in peptide synthesis (Sayago et al., 2007).

Construction of Polyproline Structures

- The proline analogue (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) has been used to form oligoproline structures, which can be significant in biologically relevant contexts due to their hydrophobic nature and stable trans-amide bond (Kubyshkin & Budisa, 2017).

Synthesis of Isoindoline Carboxylic Acids

- A synthesis method for isoindoline-4-carboxylic acids via the aromatization of 3a,6-epoxyisoindoles in alkaline media was proposed. This method offers a simpler and more efficient alternative to acid-catalyzed methods (Zubkov et al., 2012).

properties

IUPAC Name |

(3aS,7aS)-2-benzyl-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c18-15(19)16-9-5-4-8-14(16)11-17(12-16)10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,19)/t14-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQSVBQTEURCPD-GDBMZVCRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CN(CC2C1)CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]2(CN(C[C@H]2C1)CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2682843.png)

![3-Benzyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2682846.png)

![6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2682848.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2682850.png)

![(E)-2-methoxyethyl 5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2682851.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2682855.png)

![2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2682857.png)